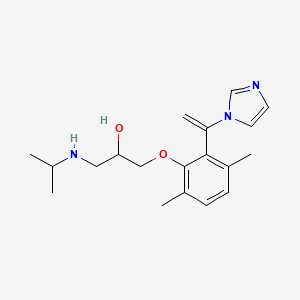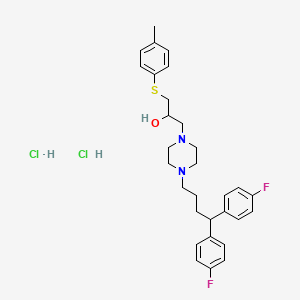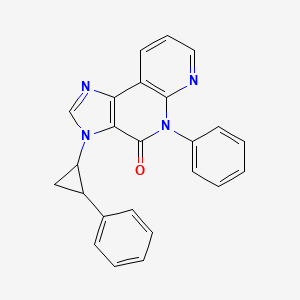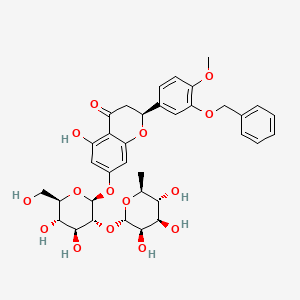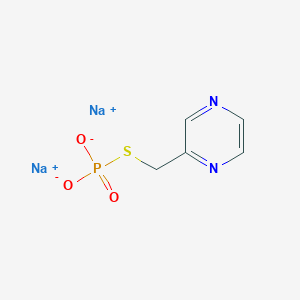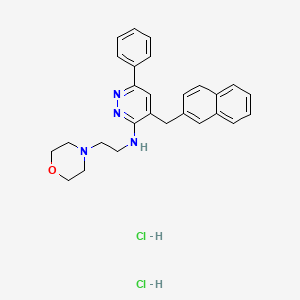
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridazine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthalenylmethyl chloride with 6-phenyl-3-pyridazinone in the presence of a base to form the intermediate N-(4-(2-naphthalenylmethyl)-6-phenyl-3-pyridazinyl)amine. This intermediate is then reacted with 4-morpholineethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions can produce reduced forms of the original compound. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of specific kinases or receptors, leading to downstream effects on cellular signaling and function .
類似化合物との比較
Similar Compounds
Bis(2-naphthalenylmethyl)amine: This compound shares the naphthalene moiety and is used in similar synthetic applications
Ethenesulfonamide, N-[4-(2-naphthalenylmethyl)phenyl]: Another compound with a naphthalene ring, used in various chemical reactions
Uniqueness
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its combination of naphthalene, pyridazine, and morpholine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
118269-84-4 |
|---|---|
分子式 |
C27H30Cl2N4O |
分子量 |
497.5 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-4-(naphthalen-2-ylmethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C27H28N4O.2ClH/c1-2-7-23(8-3-1)26-20-25(19-21-10-11-22-6-4-5-9-24(22)18-21)27(30-29-26)28-12-13-31-14-16-32-17-15-31;;/h1-11,18,20H,12-17,19H2,(H,28,30);2*1H |
InChIキー |
BNTPTUNDYFCFCK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


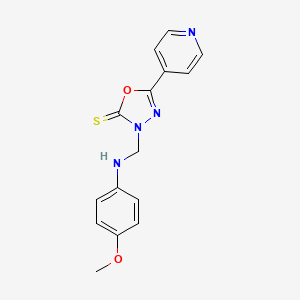
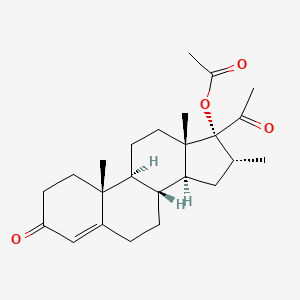
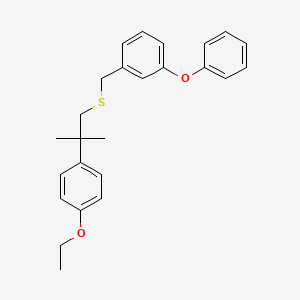

![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)


